![molecular formula C13H12BrNO2 B1490680 5-[(4-Bromophenoxy)methyl]-2-methoxypyridine CAS No. 1312479-58-5](/img/structure/B1490680.png)
5-[(4-Bromophenoxy)methyl]-2-methoxypyridine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiviral Activity of Related Compounds Research into 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related to the query compound, has shown marked inhibition of retrovirus replication in cell culture. These compounds exhibit poor activity against DNA viruses but are notably effective against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, highlighting their potential in antiviral therapy research (Hocková et al., 2003).
Photodynamic Therapy for Cancer A study on the new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has shown remarkable potential for use as Type II photosensitizers in the treatment of cancer via photodynamic therapy. These compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are critical for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Antibacterial Properties of Marine-Derived Compounds Research into bromophenols isolated from the marine red alga Rhodomela confervoides has uncovered compounds with moderate to strong antibacterial activity. These findings indicate the potential of marine-derived compounds in the development of new antibacterial agents (Xu et al., 2003).
Synthesis of Building Blocks for Gastric-Acid Inhibiting Compounds A novel synthesis of 4-methoxy-2,3,5-trimethylpyridine, a key building block for gastric-acid inhibiting compounds, showcases the potential of pyridine derivatives in the synthesis of medically relevant compounds. This research highlights the importance of efficient synthetic routes for the production of complex molecules (Mittelbach et al., 1988).
Exploration of Bromophenol Derivatives Investigations into bromophenol derivatives from Rhodomela confervoides have led to the identification of compounds with significant bioactive potential. These studies underline the diversity of natural product chemistry and its implications for the discovery of novel bioactive compounds (Zhao et al., 2004).
Eigenschaften
IUPAC Name |
5-[(4-bromophenoxy)methyl]-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-13-7-2-10(8-15-13)9-17-12-5-3-11(14)4-6-12/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWXHEWOQVUAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)COC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Bromophenoxy)methyl]-2-methoxypyridine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B1490597.png)


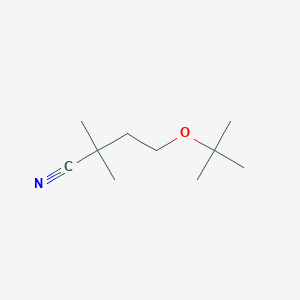

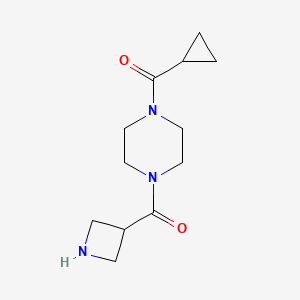
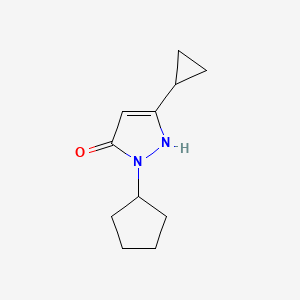

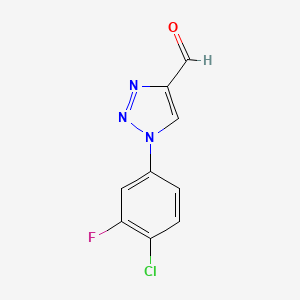
![Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B1490610.png)

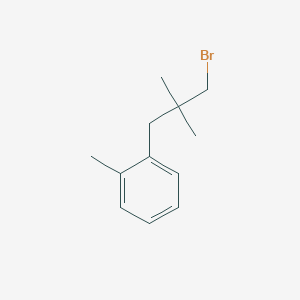
![8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1490614.png)
![azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B1490619.png)